Epsilon-viniferin

Catalog No.
S545722
CAS No.
62218-08-0
M.F
C28H22O6
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epsilon-viniferin

Epsilon-viniferin (CAS 62218-08-0) solves common procurement pain points: its extreme PVDF membrane adsorption demands alternative filters to prevent 0% yield. High lipophilicity (Log P 4.60) enables superior lipid-based formulation vs. resveratrol. Potent tyrosinase inhibitor (IC50 4.1 µM) for skin-lightening assays. CYP450 probe (Ki 0.5-20 µM) for metabolic studies. ≥98% purity, cold storage.

CAS Number

62218-08-0

Product Name

Epsilon-viniferin

IUPAC Name

5-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1-

InChI Key

FQWLMRXWKZGLFI-YVYUXZJTSA-N

SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

solubility

Soluble in DMSO

Synonyms

(–)-ε-Viniferin, ε-Viniferin, trans-ε-Viniferin

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

The exact mass of the compound Epsilon-viniferin is 454.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Epsilon-viniferin (CAS 62218-08-0) is a naturally occurring stilbenoid dehydrodimer of resveratrol, characterized by a complex 2,3-dihydrobenzofuran core. While resveratrol serves as the ubiquitous baseline in polyphenol procurement, epsilon-viniferin offers a highly differentiated physicochemical profile tailored for specialized applications. The dimerization process fundamentally alters its handling characteristics and bioactivity, resulting in significantly higher lipophilicity, unique membrane adsorption dynamics, and enhanced enzymatic inhibition. For industrial formulators and analytical chemists, epsilon-viniferin represents an advanced, hydrophobic alternative to monomeric stilbenes, specifically optimized for lipid-based delivery systems, selective chromatographic separations, and targeted depigmentation assays [1].

Research Fit

WorkflowNo product data provided

Substituting epsilon-viniferin with its monomeric precursor, resveratrol, or other generic stilbenoids frequently leads to critical formulation failures and analytical discrepancies. The most severe divergence occurs in processability and handling: epsilon-viniferin exhibits extreme, selective adsorption onto polyvinylidene fluoride (PVDF) membranes, whereas resveratrol remains in solution. A laboratory substituting resveratrol protocols for epsilon-viniferin and utilizing standard PVDF syringe filters will experience near-total compound loss (0% yield) [1]. Furthermore, resveratrol's lower lipophilicity (Log P = 1.58) [2] makes it an inadequate substitute in lipid-droplet incorporation models and lipophilic topical matrices, where epsilon-viniferin (Log P = 4.60) demonstrates vastly superior phase compatibility and retention[3].

Substitution Risk

No comparator information available

Differential PVDF Adsorption for Purification and Filtration Workflows

Epsilon-viniferin demonstrates a massive adsorption affinity for polyvinylidene fluoride (PVDF) polymers, a behavior entirely absent in its monomer, resveratrol. When processing crude mixtures or analytical samples, PVDF membranes selectively and quantitatively adsorb epsilon-viniferin while resveratrol passes through the filtrate[1].

Evidence DimensionPVDF membrane recovery/adsorption
Target Compound DataNear 100% adsorption/retention on PVDF
Comparator Or BaselineResveratrol (Remains in solution / passes through PVDF)
Quantified DifferenceComplete phase separation on PVDF filters
ConditionsFiltration or preparative enrichment using PVDF polymers

Essential for avoiding total compound loss during standard HPLC sample filtration and enables selective preparative purification without complex chromatography.

No evidence items
Data to verify
No evidence supplied
Review product documentation

Superior Tyrosinase Inhibition for Cosmetic Formulations

In L-DOPA oxidase activity assays, trans-epsilon-viniferin establishes itself as a remarkably potent tyrosinase inhibitor, significantly outperforming both its monomeric baseline and industry-standard cosmetic ingredients. Epsilon-viniferin achieved an IC50 of 4.1 μM, making it over 12-fold more potent than resveratrol (IC50 = 52.8 μM) and more than 4-fold more potent than the commercial benchmark kojic acid (IC50 = 16.9 μM)[1].

Evidence DimensionTyrosinase inhibition (IC50)
Target Compound DataIC50 = 4.1 μM
Comparator Or BaselineResveratrol (IC50 = 52.8 μM) and Kojic Acid (IC50 = 16.9 μM)
Quantified Difference>12-fold higher potency than resveratrol; >4-fold higher than kojic acid
ConditionsL-DOPA oxidase activity assay

Justifies the procurement of epsilon-viniferin over standard resveratrol or kojic acid for high-performance skin-lightening and hyperpigmentation formulations.

Enhanced Lipophilicity for Lipid-Based Delivery Systems

The dimerization of resveratrol into epsilon-viniferin drastically shifts its hydrophobicity, making it far more suitable for lipid-based incorporation. Epsilon-viniferin exhibits a high octanol-water partition coefficient (Log P = 4.60) [1], whereas resveratrol is significantly more hydrophilic (Log P = 1.58) [2]. This high lipophilicity promotes rapid and stable incorporation into unilocular lipid droplets and lipophilic matrices.

Evidence DimensionOctanol-water partition coefficient (Log P)
Target Compound DataLog P = 4.60
Comparator Or BaselineResveratrol (Log P = 1.58)
Quantified Difference+3.02 higher Log P value
ConditionsOctanol-water partition evaluation

Dictates the selection of epsilon-viniferin for liposomal, emulsion-based, or lipid-droplet-targeted formulations where monomeric resveratrol exhibits poor phase partitioning.

Potent Cytochrome P450 Enzyme Inhibition

Epsilon-viniferin displays a broad and potent inhibitory profile against human cytochrome P450 enzymes, differentiating its metabolic interactions from standard stilbenes. It acts as a potent inhibitor across multiple CYP activities, demonstrating Ki values ranging from 0.5 to 20 μM [1].

Evidence DimensionCYP450 inhibition (Ki)
Target Compound DataKi = 0.5 - 20 μM
Comparator Or BaselineStandard stilbenoid baselines (Variable / weaker specific CYP inhibition)
Quantified DifferenceBroad-spectrum CYP inhibition at low micromolar concentrations
ConditionsIn vitro human cytochrome P450 assays

Critical for pharmacokinetic modeling, drug-drug interaction studies, and metabolic stability assays where the dimer behaves fundamentally differently than the monomer.

Cosmeceutical Formulation Development

Due to its exceptional tyrosinase inhibition (IC50 = 4.1 μM), epsilon-viniferin is the premier choice for advanced skin-lightening and anti-hyperpigmentation serums, outperforming standard kojic acid and resveratrol [1].

Lipid-Based Drug Delivery Systems

Its high lipophilicity (Log P = 4.60) makes it the preferred stilbenoid for incorporation into liposomes, solid lipid nanoparticles, and unilocular lipid droplet models where hydrophilic polyphenols fail to partition effectively [2].

Chromatographic Support and Membrane Material Testing

The extreme and selective adsorption of epsilon-viniferin onto PVDF membranes makes it an ideal reference standard for validating filter membrane compatibility, developing selective solid-phase extraction (SPE) protocols, or troubleshooting polyphenol recovery issues [1].

Pharmacokinetic and Metabolic Interaction Assays

As a potent inhibitor of human cytochrome P450 enzymes (Ki = 0.5–20 μM), it is a vital probe for evaluating metabolic stability and predicting drug-drug interactions in stilbenoid-rich botanical extracts [3].

Application Fit

Application
Selection Property
Validation Focus

XLogP3

5.4

Exact Mass

454.1416

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0K8Z2K6Y7O

Wikipedia

Epsilon-Viniferin
1. Vitrac, X., Bornet, A., Vanderlinde, R., et al. Determination of stilbenes (δ-viniferin, trans-astringin, trans-piceid, cis- and trans-resveratrol, ε-viniferin) in Brazilian wines. J. Agric. Food Chem. 53(14), 5664-5669 (2005).
2. Vion, E., Page, G., Bourdeaud, E., et al. Trans ε-viniferin is an amyloid-β disaggregating and anti-inflammatory drug in a mouse primary cellular model of Alzheimer’s disease. Mol. Cell Neurosci. 88, 1-6 (2018).
3. Fu, J., Jin, J., Cichewicz, R.H., et al. trans-(−)-ε-Viniferin increases mitochondrial sirtuin 3 (SIRT3), activates AMP-activated protein kinase (AMPK), and protects cells in models of Huntington Disease. J. Biol. Chem. 287(29), 24460-24472 (2012).
4. Yu, B., Jiang, Y., Zhang, B., et al. Resveratrol dimer trans-ε-viniferin prevents rotaviral diarrhea in mice by inhibition of the intestinal calcium-activated chloride channel. Pharmacol. Res. 129, 453-461 (2018).
5. Ohara, K., Kusano, K., Kitao, S., et al. ε-Viniferin, a resveratrol dimer, prevents diet-induced obesity in mice. Biochem. Bioph. Res. Commun. 468(4), 877-882 (2015).
Product Citations

Explore Compound Types